molecular formula C10H14N2O3S B13629531 Tert-butyl 2-oxo-2-(thiazol-2-yl)ethylcarbamate

Tert-butyl 2-oxo-2-(thiazol-2-yl)ethylcarbamate

Cat. No.: B13629531
M. Wt: 242.30 g/mol
InChI Key: PVNNRDFWBLEIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamate esters. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the thiazole derivative under basic conditions to form the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a protecting group for amines .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and derivatives of this compound are explored for their antimicrobial and anticancer properties .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the thiazole ring in tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate imparts unique chemical and biological properties. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound more versatile compared to its simpler counterparts .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-7(13)8-11-4-5-16-8/h4-5H,6H2,1-3H3,(H,12,14)

InChI Key

PVNNRDFWBLEIHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.